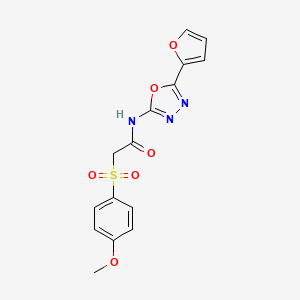

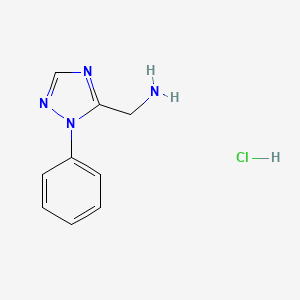

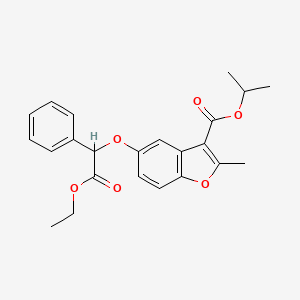

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide, commonly known as MPO, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. MPO is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.

科学的研究の応用

Antibacterial and Antifungal Agents

- Novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide, which are structurally similar to N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propionamide, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds showed significant antimicrobial activities, comparable to standard antibacterial agents like Ampicillin and antifungal agents like Flucanazole (Helal et al., 2013).

Anticancer Evaluation

- Studies have been conducted on 1,3,4-oxadiazole derivatives for their potential as anticancer agents. For instance, compounds like 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole have shown activity against cancer cell lines, indicating the therapeutic potential of this class of compounds (Salahuddin et al., 2014).

Nematocidal Activity

- Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and found to have nematocidal activities. Some compounds in this study showed promising results against Bursaphelenchus xylophilus, a nematode species (Liu et al., 2022).

Anti-Inflammatory and Analgesic Actions

- Computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives, including some similar to this compound, have been conducted for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Corrosion Inhibition

- Certain 1,3,4-oxadiazole derivatives have been investigated for their use as corrosion inhibitors in acidic media. This indicates a potential application in industrial settings to protect metals against corrosion (Bentiss et al., 2002).

Antiplasmodial Activities

- Some acyl derivatives of 1,3,4-oxadiazole, closely related to the compound , have been tested for their activities against Plasmodium falciparum, the parasite responsible for malaria. These studies contribute to the ongoing research for effective antimalarial agents (Hermann et al., 2021).

作用機序

Target of Action

The compound belongs to the class of organic compounds known as alpha amino acid amides . These compounds are amide derivatives of alpha amino acids and are known to interact with various biological targets.

Mode of Action

The mode of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide It is known that amides can act as both an acid and a base . They are more strongly acidic than ammonia due to the electron withdrawing and resonance effects associated with the carbonyl group . This also reduces their basicity .

Biochemical Pathways

The specific biochemical pathways affected by N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide Amides are known to participate in a variety of biochemical reactions, including those involving protein synthesis and metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide The compound’s molecular weight (2072689) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide Amides are known to participate in a variety of biochemical reactions, including those involving protein synthesis and metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide . For example, the acidity or basicity of the environment can affect the compound’s ionization state, which in turn can influence its interaction with biological targets .

特性

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-3-10(16)13-12-15-14-11(18-12)8-6-4-5-7-9(8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCFRIJXYMTWED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(O1)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

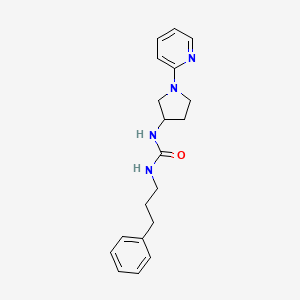

![2-Cyclopropyl-1-[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2708729.png)

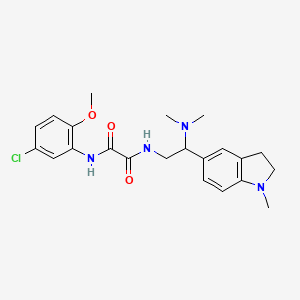

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2708731.png)

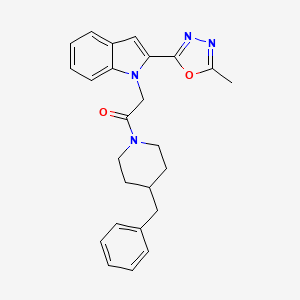

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708737.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2708742.png)